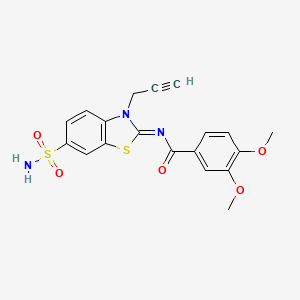

3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides have been widely used in medical, industrial, biological and potential drug industries .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides include being solid at room temperature, having relatively high melting points, and being soluble in common organic solvents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Researchers have synthesized various benzothiazole derivatives, including those with dimethoxy groups, to explore their antimicrobial potential. These compounds have been found to exhibit significant antimicrobial activity, which suggests their potential application in developing new antimicrobial agents. For instance, benzothiazole derivatives have demonstrated good activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This highlights their potential use in addressing various infectious diseases caused by bacteria and fungi (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Enzyme Inhibition for Cancer Therapeutics

Another key area of application is the synthesis of benzothiazole derivatives as enzyme inhibitors, particularly for cancer therapy. Compounds similar in structure to 3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide have been evaluated for their ability to inhibit specific enzymes associated with cancer cell proliferation. For example, derivatives have been synthesized to target carbonic anhydrases, which are involved in tumor growth and metastasis, showing that these compounds can inhibit these enzymes with nanomolar to micromolar potency, suggesting a potential role in cancer treatment (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. This application is vital in industrial settings where metal equipment is susceptible to corrosion, potentially leading to significant financial losses and safety risks. The derivatives have shown promising results as corrosion inhibitors, offering protection to metals by forming a protective layer that prevents the corrosive substance from reaching the metal surface (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzothiazole and benzoxazole derivatives, have been found to exhibit a variety of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities . Therefore, it is plausible that this compound may interact with similar targets.

Mode of Action

For instance, these compounds have been found to inhibit the growth of various bacterial strains , suggesting that this compound may also exhibit antibacterial activity.

Biochemical Pathways

Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production . Therefore, it is possible that this compound may also affect similar pathways.

Result of Action

Based on its structural similarity to benzothiazole and benzoxazole derivatives, it may exhibit similar effects, such as inhibiting the growth of various bacterial strains .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the efficacy and stability of the compound may be affected by factors such as temperature, pH, and the presence of other compounds. Additionally, the compound’s action may be influenced by the specific characteristics of the target organism, such as the presence of resistance mechanisms .

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-4-9-22-14-7-6-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-5-8-15(26-2)16(10-12)27-3/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOOHODFZDEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2765466.png)

![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2765474.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2765478.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2765486.png)

![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)